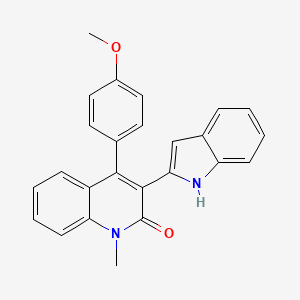

3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one

CAS No.: 1010128-58-1

Cat. No.: VC3280641

Molecular Formula: C25H20N2O2

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1010128-58-1 |

|---|---|

| Molecular Formula | C25H20N2O2 |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | 3-(1H-indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2-one |

| Standard InChI | InChI=1S/C25H20N2O2/c1-27-22-10-6-4-8-19(22)23(16-11-13-18(29-2)14-12-16)24(25(27)28)21-15-17-7-3-5-9-20(17)26-21/h3-15,26H,1-2H3 |

| Standard InChI Key | SSZRKXGCFLYVEF-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C(=C(C1=O)C3=CC4=CC=CC=C4N3)C5=CC=C(C=C5)OC |

| Canonical SMILES | CN1C2=CC=CC=C2C(=C(C1=O)C3=CC4=CC=CC=C4N3)C5=CC=C(C=C5)OC |

Introduction

3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one is a complex organic compound with a molecular formula of C25H20N2O2 and a molecular weight of 380.4 g/mol . This compound is a quinolinone derivative, incorporating indole and methoxyphenyl moieties, which are known for their diverse biological activities. The compound's structure includes a quinolinone backbone, an indole ring, and a methoxy-substituted phenyl group, making it a candidate for various pharmacological and chemical studies.

Synthesis and Preparation

While specific synthesis details for 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one are not widely documented, similar compounds often involve multi-step reactions including condensation, cyclization, and substitution reactions. For instance, the synthesis of related indole-containing compounds may involve Fischer indole cyclization, which is a common method for forming indole rings from hydrazones .

Biological and Pharmacological Activities

Although specific biological activities of 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one have not been extensively reported, compounds with similar structures often exhibit a range of biological properties. These include antimicrobial, antifungal, and antibiofilm activities, as seen in other quinoline and indole derivatives . The presence of indole and methoxyphenyl groups suggests potential for interaction with biological targets, which could be explored in future studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume